Ryanodine

Beschreibung

This compound has been reported in Brassica napus and Ryania speciosa with data available.

This compound is a poisonous alkaloid found in the South American plant Ryania speciosa (Flacourtiaceae). It was originally used as an insecticide. The compound has extremely high affinity to the open-form this compound receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells. It binds with such high affinity to the receptor that it was used as a label for the first purification of that class of ion channels and gave its name to it.

A methylpyrrole-carboxylate from RYANIA that disrupts the this compound RECEPTOR CALCIUM RELEASE CHANNEL to modify CALCIUM release from SARCOPLASMIC RETICULUM resulting in alteration of MUSCLE CONTRACTION. It was previously used in INSECTICIDES. It is used experimentally in conjunction with THAPSIGARGIN and other inhibitors of CALCIUM ATPASE uptake of calcium into SARCOPLASMIC RETICULUM.

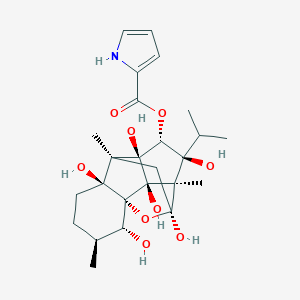

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYXNQGLHBRRK-SFEDZAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032574 | |

| Record name | Ryanodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15662-33-6 | |

| Record name | Ryanodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Ryanodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism of ryanodine, a plant alkaloid that has become an indispensable tool in the study of intracellular calcium signaling. We will explore its interaction with the this compound receptors (RyRs), the resultant physiological consequences, and the key experimental protocols used to investigate its action.

Introduction to this compound and this compound Receptors

This compound is a toxic alkaloid extracted from the plant Ryania speciosa.[1][2] Its primary cellular targets are the this compound Receptors (RyRs), a class of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[3][4] These channels are the largest known ion channels, with a homotetrameric structure exceeding 2 megadaltons.[3][5] RyRs are crucial for regulating the release of Ca²⁺ from intracellular stores, a process fundamental to numerous cellular functions, most notably excitation-contraction (E-C) coupling in striated muscle.[6][7]

There are three main mammalian isoforms of the this compound receptor:

-

RyR1: Predominantly expressed in skeletal muscle, where it is essential for E-C coupling.[3][5]

-

RyR2: The primary isoform in the myocardium (heart muscle), responsible for Ca²⁺-induced Ca²⁺ release (CICR).[3][5]

-

RyR3: Expressed more widely at lower levels, particularly in the brain, and is implicated in various neuronal functions.[3]

Core Mechanism of Action: A Bimodal Effect

This compound's effect on its receptor is complex and highly dependent on its concentration. This bimodal action is a critical aspect of its mechanism.

-

Low Concentrations (nM to <10 µM): At nanomolar to low micromolar concentrations, this compound binding locks the RyR channel into a stable, long-lived "sub-conductance" or half-open state.[3][5][8] This action requires the channel to be in an open or activated state for this compound to bind, a characteristic known as "use-dependency".[3] The stabilization of this sub-conductance state leads to a persistent, slow leak of Ca²⁺ from the SR/ER stores into the cytoplasm. Over time, this Ca²⁺ leak results in the depletion of intracellular calcium stores, disrupting Ca²⁺-dependent signaling pathways.[3][6]

-

High Concentrations (~100 µM): At higher, micromolar concentrations, this compound acts as an inhibitor, locking the channel in a fully closed, non-conducting state.[3][5][9] This effect is typically irreversible and prevents any further Ca²⁺ release through the receptor.

This dual effect makes this compound a powerful pharmacological tool, allowing researchers to either induce a chronic Ca²⁺ leak to study store depletion or to completely block channel function.

Signaling Pathways Involving this compound Receptors

This compound's mechanism can only be fully understood in the context of the signaling pathways that RyRs govern and are governed by.

Role in Excitation-Contraction (E-C) Coupling

RyRs are the final output channels in the E-C coupling process, which translates an electrical stimulus (action potential) into a mechanical response (muscle contraction). The mechanism differs significantly between skeletal and cardiac muscle.

In skeletal muscle, E-C coupling involves a direct mechanical interaction between the dihydropyridine receptor (DHPR, or Cav1.1) in the T-tubule membrane and RyR1 on the SR.[5][9] Depolarization causes a conformational change in the DHPR that is physically transmitted to RyR1, causing it to open and release Ca²⁺. In cardiac muscle, the process relies on Calcium-Induced Calcium Release (CICR).[3][10] Depolarization opens the L-type Ca²⁺ channel (DHPR, or Cav1.2), allowing a small amount of "trigger" Ca²⁺ to enter the cell. This trigger Ca²⁺ binds to and activates RyR2, causing the release of a much larger, amplified amount of Ca²⁺ from the SR.[10]

Modulation of this compound Receptor Activity

RyR channel gating is a highly regulated process, influenced by a multitude of endogenous ligands and accessory proteins. This compound's action is superimposed on this complex regulatory network.

-

Calcium (Ca²⁺): RyR activity exhibits a bell-shaped dependence on cytosolic Ca²⁺ concentration. It is activated by micromolar (µM) Ca²⁺ levels but inhibited by millimolar (mM) concentrations.[5][9]

-

ATP and Magnesium (Mg²⁺): ATP generally potentiates Ca²⁺ activation, while Mg²⁺ is inhibitory, competing with Ca²⁺ at activation sites.[11]

-

Calmodulin (CaM): This ubiquitous Ca²⁺-binding protein can act as both an activator (at low Ca²⁺) and an inhibitor (at high Ca²⁺) of RyR1, while it is primarily inhibitory for RyR2.[11]

-

Phosphorylation: Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate RyRs, which generally increases their open probability and sensitivity to Ca²⁺.[12][13]

-

Calstabin (FKBP12/12.6): These accessory proteins bind to the RyR tetramer, stabilizing the channel in its closed state and preventing abnormal Ca²⁺ leakage.[14] Dissociation of calstabin, often promoted by phosphorylation, is associated with channel hyperactivity.[15]

Quantitative Data Summary

The interaction of this compound with its receptor and the resulting channel activity have been quantified through various experimental approaches.

| Parameter | Receptor/Condition | Value | Reference(s) |

| Binding Affinity (Kd) | Skeletal Muscle SR (High-affinity) | 11.3 nM | [16] |

| Cardiac Muscle SR (High-affinity) | 3.6 nM & 28.1 nM | [16] | |

| Liver ER Microsomes (High-affinity) | 10 ± 2.5 nM | [2][4] | |

| Recombinant RyR2 (High-affinity) | 1.52 ± 0.11 nM | [17] | |

| Channel Conductance | RyR1 Full Open State (Cs⁺ as charge carrier) | ~230 pS | [18] |

| RyR1 Sub-conductance State (this compound-modified) | ~115 pS (~50% of full) | [18][19] | |

| RyR from Skeletal SR (Ca²⁺ as charge carrier) | ~125 pS | [11] | |

| Activation (EC50) | Ca²⁺ activation of [³H]this compound binding (WT RyR2) | 0.22 ± 0.02 µM | [12] |

| 2-Hydroxycarbazole Ca²⁺ Release (Skeletal & Cardiac SR) | ~200 µM | [8] |

Key Experimental Protocols

Characterizing the mechanism of this compound relies on specialized biochemical and electrophysiological techniques.

Isolation of Sarcoplasmic Reticulum (SR) Vesicles

A prerequisite for in vitro assays is the isolation of membrane fractions enriched in RyRs. This protocol is adapted from methods for isolating heavy SR vesicles from skeletal muscle, which are rich in terminal cisternae and RyR1.[20][21][22]

Methodology:

-

Homogenization: Rabbit skeletal muscle is minced and homogenized in a buffer containing sucrose, protease inhibitors, and a pH buffer (e.g., Tris-HCl or HEPES) to maintain osmotic stability and prevent protein degradation.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds.

-

A low-speed spin (e.g., ~1,500 x g) pellets nuclei, whole cells, and large debris.

-

A subsequent medium-speed spin (e.g., ~10,000 x g) pellets mitochondria.

-

-

Microsome Pelleting: The supernatant from the mitochondrial spin is ultracentrifuged at high speed (e.g., >100,000 x g) to pellet the microsomal fraction, which contains the SR vesicles.[6]

-

Sucrose Gradient Ultracentrifugation: The crude microsomal pellet is resuspended and layered onto a discontinuous or continuous sucrose density gradient (e.g., 25% to 45% w/w).[20]

-

Fraction Collection: After ultracentrifugation for several hours, distinct bands will form. The "heavy" SR fraction, enriched in RyRs and calsequestrin, is collected from the denser part of the gradient.[20]

-

Final Pelleting and Storage: The collected fraction is diluted to reduce sucrose concentration and ultracentrifuged again to obtain a final pellet. The purified SR vesicles are resuspended in a suitable buffer, aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone of RyR research. It leverages the fact that radiolabeled ([³H]) this compound binds with high affinity and specificity to the open state of the RyR channel, making the amount of bound radioactivity a reliable indicator of channel activity.[1][5]

Methodology:

-

Reaction Setup: Purified SR vesicles (~0.3 mg/mL protein) are incubated in a reaction buffer.[3] The buffer typically contains 0.2 M KCl, a pH buffer (e.g., 10 mM HEPES, pH 7.2), a known concentration of [³H]-ryanodine (e.g., 5 nM), and various concentrations of modulators to be tested (e.g., Ca²⁺, ATP, Mg²⁺, or test compounds).[3] Free Ca²⁺ concentrations are precisely controlled using Ca²⁺/EGTA buffers.[1]

-

Incubation: The reaction is incubated for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 36-37°C) to allow binding to reach equilibrium.[1][3]

-

Determination of Non-Specific Binding: A parallel set of reactions is prepared that includes a large excess (e.g., 20 µM) of unlabeled ("cold") this compound. This allows for the quantification of non-specific binding, which is typically 5-10% of the total.[3]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C or GF/B).[1][3] The filters are often pre-treated with polyethylenimine (PEI) to reduce non-specific binding of the positively charged protein-ligand complex.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.[3]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (from the cold this compound samples) from the total binding. The results can be used to determine Kd, Bmax, or the effect of modulators on channel activity.

Single-Channel Electrophysiology (Planar Lipid Bilayers)

This powerful technique allows for the direct observation of the electrical current passing through a single RyR channel, providing unparalleled insight into its gating behavior and conductance states.[23]

Methodology:

-

Bilayer Formation: An artificial planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine) is formed across a small aperture separating two chambers, termed cis (representing the cytoplasm) and trans (representing the SR lumen).[13]

-

Vesicle Fusion: Purified SR vesicles are added to the cis chamber. The high salt concentration in the cis chamber promotes the fusion of the vesicles with the artificial bilayer, incorporating the RyR channels.

-

Recording: Ag/AgCl electrodes are placed in both chambers to apply a holding potential and measure the resulting ionic current. The cis chamber is held at virtual ground.[24] Solutions in the cis and trans chambers can be changed to mimic different physiological conditions (e.g., adding Ca²⁺, ATP, Mg²⁺, or this compound to the cis side).

-

Data Acquisition and Analysis: The current is amplified and recorded. Channel openings appear as discrete, step-like increases in current. Analysis of these recordings can determine the channel's open probability (Po), mean open and closed times, and the conductance of its different states (full vs. sub-conductance).[25] Channel identity is confirmed at the end of experiments by adding a known blocker like ruthenium red.[24]

Conclusion

The mechanism of action of this compound is a classic example of concentration-dependent pharmacology. At low concentrations, it stabilizes a sub-conductance state of the this compound receptor, leading to a depletion of intracellular Ca²⁺ stores. At high concentrations, it acts as a potent inhibitor. This dual functionality, combined with its high specificity, has cemented this compound's role as an essential pharmacological probe. A thorough understanding of its interaction with the intricately regulated RyR channel is critical for researchers in physiology, pharmacology, and drug development who seek to unravel the complexities of intracellular calcium signaling in health and disease.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Enrichment of Murine Cardiac Junctional Sarcoplasmic Reticulum Vesicles for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Activation of this compound Receptor Channels—Reconciling RyR Gating Models with Tetrameric Channel Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxycarbazole induces Ca2+ release from sarcoplasmic reticulum by activating the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rupress.org [rupress.org]

- 12. The this compound Receptor Store Sensing Gate Controls Ca2+ Waves and Ca2+ Triggered Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diffusion of Single Cardiac this compound Receptors in Lipid Bilayers Is Decreased by Annexin 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Receptors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. This compound binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Subconductance states in single-channel activity of skeletal muscle this compound receptors after removal of FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Subconductance states in single-channel activity of skeletal muscle this compound receptors after removal of FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isolation and characterization of two types of sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ISOLATION AND CHARACTERIZATION OF THE SARCOPLASMIC RETICULUM OF SKELETAL MUSCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The power of single channel recording and analysis: its application to this compound receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 2.4 Single Channel Analysis [bio-protocol.org]

A Technical Guide to the Role of Ryanodine in Calcium-Induced Calcium Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR) is a critical intracellular ion channel responsible for the rapid release of calcium (Ca²⁺) from the sarcoplasmic/endoplasmic reticulum, a process fundamental to numerous cellular functions, most notably excitation-contraction coupling in muscle tissues. The plant alkaloid this compound has been an indispensable pharmacological tool for elucidating the function of these channels. Its unique, concentration-dependent modulation of RyR activity—ranging from locking the channel in a sub-conductance open state to complete inhibition—provides a powerful method for studying the mechanism of calcium-induced calcium release (CICR). This technical guide provides an in-depth examination of the molecular interactions between this compound and RyR isoforms, summarizes key quantitative data, details essential experimental protocols for studying these interactions, and presents visual diagrams of the associated signaling pathways and workflows.

Introduction: this compound Receptors and Calcium-Induced Calcium Release (CICR)

This compound receptors (RyRs) are a class of large-conductance intracellular calcium channels that mediate the release of Ca²⁺ from the sarcoplasmic and endoplasmic reticula (SR/ER).[1] These massive homotetrameric complexes, with a molecular weight exceeding 2 megadaltons, are the largest known ion channels.[1][2] In mammals, three distinct isoforms have been identified, each with a primary tissue distribution and specialized function:

-

RyR1: Predominantly expressed in skeletal muscle, where it is essential for excitation-contraction coupling.[1][3]

-

RyR2: The primary isoform in cardiac muscle, where it is the major mediator of CICR.[1][4]

-

RyR3: Expressed more widely at lower levels, particularly in the brain and smooth muscle.[1][5]

The fundamental process governed by these receptors, particularly RyR2, is Calcium-Induced Calcium Release (CICR).[6] This is a positive feedback mechanism where a small initial influx of Ca²⁺ into the cytosol, typically through voltage-gated L-type calcium channels, triggers the opening of RyRs.[1][6] This activation leads to a much larger, regenerative release of Ca²⁺ from the SR/ER stores, amplifying the initial signal.[7][8] The relationship between cytosolic Ca²⁺ concentration and RyR open probability (Pₒ) is characteristically bell-shaped, indicating that RyRs possess both high-affinity activation sites (micromolar range) and low-affinity inhibition sites (millimolar range) for Ca²⁺.[5][9][10]

The Molecular Interplay: this compound's Interaction with the RyR Channel

This compound, a plant alkaloid, binds with high affinity and specificity to the RyR channel, which is how the receptor originally got its name.[1][11] This interaction is highly dependent on the conformational state of the channel; this compound binding is "use-dependent," meaning it preferentially binds to the RyR when the channel is in an open state.[1][12] This property makes this compound an invaluable tool for probing the functional state of the channel.

The effects of this compound are markedly concentration-dependent:

-

Low Concentrations (nM to <10 µM): At nanomolar or low micromolar concentrations, this compound binding locks the RyR channel into a stable, long-lived sub-conductance state.[1][11] This "half-open" state allows for a persistent, low-level leak of Ca²⁺ from the SR/ER, which can eventually lead to the depletion of intracellular stores.[1][13]

-

High Concentrations (~100 µM and above): At higher concentrations, this compound acts as an inhibitor, locking the channel in a closed or fully blocked state and preventing Ca²⁺ release.[1][11]

This dualistic behavior allows researchers to manipulate RyR function with precision, either to study the effects of a chronic Ca²⁺ leak or to completely block CICR.

Quantitative Data on this compound-RyR Interaction

The following tables summarize key quantitative parameters describing the interaction between this compound and RyR channels, as well as the regulation of RyRs by calcium.

Table 1: this compound Concentration Effects on RyR Channel State

| Concentration Range | Effect on RyR Channel | Resulting Ca²⁺ Flux | Reference |

|---|---|---|---|

| Nanomolar (nM) to <10 µM | Locks channel in a stable sub-conductance open state | Persistent, low-level Ca²⁺ leak from SR/ER | [11],[1] |

| High Micromolar (>100 µM) | Irreversibly inhibits channel opening | Blocks Ca²⁺ release |[11],[1] |

Table 2: Calcium Regulation of this compound Receptor Activity

| Parameter | Ca²⁺ Concentration | Effect on RyR Channel | Reference |

|---|---|---|---|

| Activation (High-Affinity Site) | ~1-10 µM | Increases open probability (Pₒ) | [11],[9] |

| Inhibition (Low-Affinity Site) | ~1 mM (High µM to mM) | Decreases open probability (Pₒ) |[11],[9] |

Signaling Pathways and Logical Relationships

Diagrams created using the Graphviz DOT language provide a clear visual representation of the complex processes involved in CICR and the modulatory role of this compound.

Caption: The Calcium-Induced Calcium Release (CICR) signaling cascade.

Caption: Dose-dependent effects of this compound on the RyR channel state.

Key Experimental Protocols

The study of this compound's role in CICR relies on several key experimental techniques. Detailed methodologies for these are provided below.

Single-Channel Recording using Planar Lipid Bilayers

This technique allows for the direct measurement of ion flow through a single RyR channel, providing precise information on conductance, open probability, and gating kinetics.

Methodology:

-

Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine (PE) and phosphatidylcholine (PC), is formed across a small aperture (50-250 µm) in a hydrophobic partition separating two aqueous chambers (cis and trans).

-

Vesicle Preparation: SR vesicles (microsomes) rich in RyR channels are isolated from muscle tissue homogenates via differential centrifugation.

-

Channel Incorporation: The prepared vesicles are added to the cis chamber (representing the cytoplasm). The difference in osmotic pressure and the presence of a salt gradient facilitates the fusion of these vesicles into the planar lipid bilayer, incorporating the RyR channel.

-

Recording Solutions: The cis chamber contains a solution mimicking the cytosol (e.g., 250 mM KCl, 25 mM HEPES, buffered Ca²⁺ with chelators like BAPTA to achieve desired free [Ca²⁺], and modulators like ATP or Mg²⁺).[14] The trans chamber mimics the SR lumen and often contains a higher Ca²⁺ concentration.

-

Data Acquisition: Ag/AgCl electrodes are placed in both chambers. A voltage clamp amplifier (e.g., Axopatch 200B) is used to apply a holding potential across the membrane and record the resulting picoampere-level currents.[14][15]

-

Analysis: The recorded current traces are filtered and analyzed using software like pClamp to determine single-channel conductance, open and closed times, and open probability (Pₒ).[15] this compound is added to the cis chamber to observe its effects on these parameters.

References

- 1. This compound receptor - Wikipedia [en.wikipedia.org]

- 2. Physiology, this compound Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound receptor isoforms in excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Calcium-induced release of calcium in muscle: 50 years of work and the emerging consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology and pathophysiology of excitation-contraction coupling: the functional role of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structural basis of this compound receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+-Calmodulin Increases RyR2 Open Probability yet Reduces Ryanoid Association with RyR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [academiccommons.columbia.edu]

- 14. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolated Cardiac this compound Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

Ryanodine Receptor Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR) is a large, multi-megadalton ion channel complex crucial for the regulation of intracellular calcium (Ca²⁺) homeostasis. Located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR), RyRs mediate the rapid release of Ca²⁺ from these internal stores, a process fundamental to numerous physiological events, most notably excitation-contraction (EC) coupling in muscle tissues.[1][2][3][4] Dysregulation of RyR function is implicated in a variety of myopathies and cardiac diseases, making it a significant target for therapeutic intervention.[5][6][7][8] This guide provides a comprehensive overview of the structure, function, pharmacology, and associated pathologies of the this compound receptor, with a focus on the molecular mechanisms governing its activity. Detailed experimental protocols for studying RyR function are also provided.

This compound Receptor Structure

The this compound receptor is the largest known ion channel, with a homotetrameric structure exceeding 2.2 megadaltons in molecular weight.[1][3] Each protomer is a polypeptide of approximately 5,000 amino acids.[9] High-resolution structural insights have been predominantly achieved through cryo-electron microscopy (cryo-EM), revealing a complex architecture comprising a large cytoplasmic assembly and a smaller transmembrane domain.[10][11][12]

The vast cytoplasmic region, often referred to as the "foot" structure, extends into the cytosol and is responsible for sensing various cellular signals.[13][14] It is composed of numerous domains that provide binding sites for a multitude of regulatory molecules, including ions, nucleotides, and proteins.[15][16] The transmembrane domain forms the ion-conducting pore and shares structural homology with other six-transmembrane ion channels.[1]

Isoforms and Tissue Distribution

In mammals, three distinct isoforms of the this compound receptor have been identified, each encoded by a separate gene:

-

RyR1: Primarily expressed in skeletal muscle, where it is essential for excitation-contraction coupling.[1][2] It is also found in other tissues, including the brain.[17]

-

RyR2: The predominant isoform in the myocardium (heart muscle), playing a central role in calcium-induced calcium release (CICR).[1][18] It is also expressed in the brain and other cell types.

-

RyR3: Expressed more broadly across various tissues, including the brain, diaphragm, and smooth muscle, though typically at lower levels than RyR1 and RyR2.[1][5]

The expression of different RyR isoforms in various tissues underscores their diverse physiological roles.

This compound Receptor Function

The primary function of the this compound receptor is to mediate the release of Ca²⁺ from the ER/SR into the cytoplasm. This process is tightly regulated and can be initiated by different mechanisms depending on the cell type and RyR isoform.

Excitation-Contraction (EC) Coupling

In skeletal muscle, EC coupling involves a direct physical interaction between RyR1 and the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse-tubule membrane.[1][2] Depolarization of the muscle cell membrane leads to a conformational change in the DHPR, which is mechanically transmitted to RyR1, causing it to open and release Ca²⁺.[2]

Calcium-Induced Calcium Release (CICR)

In cardiac muscle, the activation of RyR2 is primarily governed by the process of calcium-induced calcium release (CICR).[1][18][19][20] An action potential triggers the opening of L-type Ca²⁺ channels, leading to a small influx of Ca²⁺ into the cell. This localized increase in cytosolic Ca²⁺ binds to and activates RyR2, resulting in a much larger release of Ca²⁺ from the SR.[18][20]

Gating and Regulation

The gating of the this compound receptor is a complex process influenced by a wide array of endogenous and exogenous modulators. The channel's activity is biphasically regulated by cytosolic Ca²⁺; it is activated by micromolar concentrations and inhibited by millimolar concentrations.[21] This suggests the presence of both high-affinity activation sites and low-affinity inactivation sites for Ca²⁺.[21]

Numerous other factors modulate RyR activity, including:

-

ATP: Generally acts as an activator.

-

Magnesium (Mg²⁺): Typically an inhibitor.

-

Calmodulin (CaM): Can act as both an activator and an inhibitor depending on the Ca²⁺ concentration.

-

FK506-binding proteins (FKBPs): Such as FKBP12 (calstabin1) and FKBP12.6 (calstabin2), stabilize the closed state of the channel.[18]

-

Phosphorylation: Kinases such as PKA and CaMKII can phosphorylate RyRs, altering their sensitivity to Ca²⁺.

Signaling Pathways

The function of the this compound receptor is integral to several critical signaling pathways.

Figure 1: Skeletal Muscle Excitation-Contraction Coupling.

Figure 2: Cardiac Muscle Calcium-Induced Calcium Release.

Pharmacology of the this compound Receptor

The this compound receptor is a target for a diverse range of pharmacological agents that can either activate or inhibit its function. These compounds are invaluable tools for studying RyR physiology and represent potential therapeutic leads.

Activators

-

This compound: The namesake plant alkaloid exhibits a complex, concentration-dependent effect. At nanomolar concentrations, it locks the RyR in a sub-conductance open state, while at micromolar concentrations, it fully inhibits the channel.[1][3]

-

Caffeine: A well-known activator that increases the sensitivity of the RyR to Ca²⁺.[3]

-

ATP and Analogs: Potentiate channel opening.

-

4-chloro-m-cresol (4-CmC): A direct agonist of the this compound receptor.[3]

Inhibitors

-

Ruthenium Red: A potent inorganic dye that blocks the channel pore.[1]

-

Tetracaine: A local anesthetic that inhibits RyR function.

-

Dantrolene: A clinically used muscle relaxant that acts as an RyR antagonist.[1]

-

Mg²⁺: An endogenous inhibitor that competes with Ca²⁺ for binding.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound receptor function.

| Parameter | RyR1 | RyR2 | Conditions | Reference |

| Single-Channel Conductance (K⁺) | ~750 pS | - | Symmetrical 250 mM KCl | [22] |

| Single-Channel Conductance (Cs⁺) | ~450 pS | - | Symmetrical 250 mM CsCl | [22] |

| Single-Channel Conductance (Ca²⁺) | - | ~0.35 pA (current) | 2 mM luminal Ca²⁺, 150 mM symmetrical Cs⁺ | [23] |

| This compound Binding (High Affinity) | Kd ≈ 4.7 nM | - | Purified skeletal muscle receptor | [10] |

| This compound Binding (Low Affinity) | Kd > 1 µM | - | [13] | |

| Ca²⁺ Activation (Ka) | ~1.0 µM | ~2.4 µM | 0.25 M KCl | [20] |

| Ca²⁺ Inactivation (Ki) | ~300 µM | ~5,860 µM | 0.25 M KCl | [20] |

Table 1: Biophysical and Pharmacological Properties of this compound Receptors.

| Modulator | Effect | Target Isoform(s) | Reported Affinity/Potency | Reference |

| This compound | Biphasic (activator/inhibitor) | All | Kd ≈ 10 nM (high affinity) | [24] |

| Caffeine | Activator | All | - | [3] |

| ATP | Activator | All | - | [25] |

| Ruthenium Red | Inhibitor | All | - | [1] |

| Dantrolene | Inhibitor | Primarily RyR1 | IC₅₀ ≈ 60 nM | [15] |

| K201 (JTV519) | Inhibitor | RyR1, RyR2 | IC₅₀ ≈ 25 µM (RyR1) | [26] |

| Tetracaine | Inhibitor | All | - | [1] |

Table 2: Common Modulators of this compound Receptor Activity.

Role in Disease

Mutations in the genes encoding RyR1 and RyR2 are linked to several inherited diseases, often termed "ryanodinopathies".[7][8]

-

Malignant Hyperthermia (MH): An autosomal dominant disorder primarily linked to mutations in RYR1. It is a life-threatening condition characterized by a hypermetabolic state triggered by certain anesthetics.[6]

-

Central Core Disease (CCD): Also associated with RYR1 mutations, CCD is a congenital myopathy characterized by muscle weakness and the presence of "cores" in muscle fibers.[6]

-

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): An inherited cardiac arrhythmia syndrome caused by mutations in RYR2. It is characterized by stress-induced ventricular arrhythmias that can lead to syncope and sudden cardiac death.[5][6]

-

Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC): Some forms of this disease have been linked to RYR2 mutations.

Experimental Protocols

Studying the this compound receptor requires specialized techniques to isolate, reconstitute, and measure the activity of this large membrane protein complex.

Purification of this compound Receptors from Skeletal Muscle

A common method for purifying RyR1 involves the solubilization of sarcoplasmic reticulum membranes followed by chromatography and centrifugation.

Workflow:

Figure 3: Workflow for RyR1 Purification.

Methodology:

-

Isolation of Sarcoplasmic Reticulum: Homogenize skeletal muscle tissue and perform differential centrifugation to isolate heavy SR/terminal cisternae vesicles.

-

Solubilization: Solubilize the SR membranes with a detergent such as CHAPS in the presence of phospholipids to maintain protein stability.[27]

-

Chromatography: Apply the solubilized protein to an ion-exchange column (e.g., heparin-agarose or spermine-agarose) to separate the RyR from other proteins.[10][27]

-

Sucrose Gradient Centrifugation: Further purify the RyR by sedimentation through a continuous sucrose gradient.[11]

-

Characterization: Assess the purity of the receptor by SDS-PAGE and confirm its activity using a [³H]this compound binding assay.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct measurement of ion flow through a single this compound receptor channel.

Workflow:

Figure 4: Workflow for Single-Channel Recording.

Methodology:

-

Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).

-

RyR Incorporation: Purified RyR reconstituted into proteoliposomes or native SR vesicles are added to one chamber (typically the cis, representing the cytosol). Fusion of these vesicles with the planar bilayer incorporates the RyR channel.

-

Recording: A voltage is clamped across the bilayer, and the current flowing through the single channel is measured with a sensitive amplifier. The solutions in the cis and trans chambers can be manipulated to study the effects of ions and modulators on channel activity.

-

Data Analysis: The recorded currents are analyzed to determine key parameters such as single-channel conductance, open probability (Pₒ), and mean open and closed times.

[³H]this compound Binding Assay

This radioligand binding assay is a valuable tool for assessing the activity state of the this compound receptor, as [³H]this compound preferentially binds to the open channel.

Methodology:

-

Preparation: SR microsomes or purified RyR are prepared.

-

Incubation: The protein preparation is incubated with [³H]this compound in a binding buffer containing various concentrations of modulators (e.g., Ca²⁺, ATP, caffeine, or potential drug candidates).

-

Separation: The receptor-bound [³H]this compound is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting. This provides a measure of the amount of [³H]this compound bound to the receptor, which is proportional to the channel's open probability under the tested conditions.

Cellular Calcium Imaging

This technique allows for the measurement of RyR-mediated Ca²⁺ release in living cells.

Methodology:

-

Cell Loading: Cells expressing the RyR of interest (e.g., myotubes or cardiomyocytes) are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).

-

Stimulation: The cells are stimulated with an agonist (e.g., caffeine, KCl for depolarization) to induce RyR-mediated Ca²⁺ release.

-

Imaging: The changes in intracellular Ca²⁺ concentration are monitored by measuring the fluorescence intensity of the dye using a fluorescence microscope.

-

Analysis: The fluorescence signals are analyzed to determine the amplitude and kinetics of the Ca²⁺ transients, providing an indirect measure of RyR activity.

Conclusion

The this compound receptor is a highly complex and exquisitely regulated ion channel that plays a pivotal role in cellular calcium signaling. Its intricate structure provides a platform for the integration of numerous regulatory inputs, allowing for precise control of Ca²⁺ release from intracellular stores. Understanding the detailed structure-function relationships of the RyR is not only fundamental to our knowledge of cellular physiology but also critical for the development of novel therapeutic strategies for a range of debilitating skeletal and cardiac muscle diseases. The experimental approaches outlined in this guide provide a framework for the continued investigation of this remarkable molecular machine.

References

- 1. Reconstitution of the skeletal muscle this compound receptor-Ca2+ release channel protein complex into proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Gating Mechanism of the this compound-Modified Human Cardiac Ca2+-Release Channel (this compound Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound receptor - Wikipedia [en.wikipedia.org]

- 4. Reconstitution of purified cardiac muscle calcium release channel (this compound receptor) in planar bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modal gating in neuronal and skeletal muscle this compound-sensitive Ca2+ release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single-channel recordings of RyR1 at microsecond resolution in CMOS-suspended membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total internal reflectance fluorescence imaging of genetically engineered this compound receptor-targeted Ca2+ probe in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RyR2 | this compound receptors (RyR) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Live-cell photo-activated localization microscopy correlates nanoscale this compound receptor configuration to calcium sparks in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple, fast, one-step method for the purification of the skeletal-muscle this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A procedure for purification of the this compound receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.4 Single Channel Analysis [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Ca2+ Stores Regulate this compound Receptor Ca2+ Release Channels via Luminal and Cytosolic Ca2+ Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchmap.jp [researchmap.jp]

- 16. biorxiv.org [biorxiv.org]

- 17. This compound Receptor Open Times Are Determined in the Closed State - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (this compound receptors) with a novel [3H]this compound binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural basis for gating and activation of RyR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scbt.com [scbt.com]

- 23. Unitary Ca2+ Current through Cardiac this compound Receptor Channels under Quasi-Physiological Ionic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of high-affinity this compound-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of this compound Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Purification of the this compound receptor and identity with feet structures of junctional terminal cisternae of sarcoplasmic reticulum from fast skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Ryanodine on Sarcoplasmic Reticulum Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate effects of the plant alkaloid Ryanodine on sarcoplasmic reticulum (SR) calcium dynamics. This compound is a crucial pharmacological tool for investigating excitation-contraction (E-C) coupling and intracellular calcium signaling.[1][2] Its profound and complex interaction with the this compound Receptors (RyRs), the primary calcium release channels on the SR, makes it an invaluable molecule in both basic research and as a lead compound in drug discovery.[3][4]

The this compound Receptor: A Primer

The this compound Receptor (RyR) is a large-conductance, intracellular calcium channel critical for regulating the release of calcium from the SR and endoplasmic reticulum (ER).[1][5] These massive protein complexes, exceeding 2 megadaltons, are homotetramers that play a central role in numerous cellular processes, most notably muscle contraction.[1][6] There are three main isoforms of the RyR in mammals, each with distinct tissue distribution and physiological roles:

-

RyR1: Predominantly found in skeletal muscle, where it is essential for E-C coupling through a direct physical interaction with the dihydropyridine receptor (DHPR).[1][7][8]

-

RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR), a process fundamental to cardiac myocyte contraction.[1][9]

-

RyR3: Expressed more broadly but at lower levels, particularly in the brain and smooth muscle.[1][8]

The activity of RyR channels is finely modulated by a host of endogenous ligands and proteins, including calcium itself, ATP, magnesium, calmodulin, and FK506-binding proteins.[6][10][11]

This compound's Mechanism of Action: A Dual Personality

This compound's effect on RyRs is famously concentration-dependent, exhibiting a biphasic mode of action that is crucial for researchers to understand and leverage.[1][10]

-

Low Concentrations (Nanomolar to low Micromolar): At these concentrations, this compound locks the RyR channel into a stable, long-lasting sub-conductance or "half-open" state.[1][12] This leads to a persistent, slow leak of calcium from the SR, which can eventually deplete the intracellular calcium stores.[1] The binding of this compound in this state is use-dependent, meaning the channel must be in an activated state for this compound to bind with high affinity.[1]

-

High Concentrations (Micromolar): At higher concentrations (typically >100 µM), this compound acts as an inhibitor, forcing the channel into a fully closed and unresponsive state.[1][10] This irreversible inhibition prevents further calcium release.

This dual effect is a consequence of this compound binding to different sites on the RyR complex with varying affinities.[13]

Quantitative Effects of this compound on RyR Function

The following tables summarize the key quantitative data regarding the interaction of this compound and its receptors.

| Parameter | RyR1 (Skeletal Muscle) | RyR2 (Cardiac Muscle) | RyR3 | Notes |

| High-Affinity Binding (Kd) | Nanomolar range | Nanomolar range | Binds with high affinity | The precise Kd can vary depending on experimental conditions (e.g., Ca2+, ATP, Mg2+ concentrations).[14] |

| Low-Affinity Binding (Kd) | Micromolar range | Micromolar range | Not well characterized | Responsible for the inhibitory effect at high concentrations. |

| Activating [Ca2+] | ~1 µM | Activated to a greater extent by Ca2+ than RyR1 | Activated to a greater extent by Ca2+ than RyR1 | RyR activity generally shows a bell-shaped dependence on cytosolic Ca2+.[10] |

| Inhibiting [Ca2+] | ~1 mM | Requires higher Ca2+ for inhibition than RyR1 | Requires higher Ca2+ for inhibition than RyR1 | High calcium concentrations inhibit channel activity.[10] |

Table 1: this compound Receptor Binding Affinities and Calcium Dependence.

| Concentration Range | Effect on RyR Channel | Consequence on SR Calcium |

| Nanomolar (<10 µM) | Locks channel in a sub-conductance (half-open) state | Slow, persistent Ca2+ leak, leading to eventual store depletion |

| Micromolar (>100 µM) | Irreversibly inhibits channel opening | Blocks Ca2+ release from the SR |

Table 2: Concentration-Dependent Effects of this compound on RyR Channels and SR Calcium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving this compound and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of this compound's effect on E-C coupling.

Caption: Experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

This assay is a cornerstone for characterizing the interaction of ligands with the RyR.[14]

Objective: To determine the binding affinity (Kd) and binding sites (Bmax) of this compound and to assess the effects of modulators on this binding.

Materials:

-

Isolated SR microsomes

-

[³H]this compound (radiolabeled ligand)

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)

-

Varying concentrations of unlabeled this compound (for competition assays)

-

Modulators (e.g., CaCl₂, ATP, MgCl₂, caffeine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: Incubate SR microsomes (typically 50-100 µg of protein) with a fixed concentration of [³H]this compound (e.g., 1-10 nM) in the binding buffer. Include varying concentrations of modulators or unlabeled this compound. The total reaction volume is typically 100-200 µL.

-

Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (can be several hours at 37°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound [³H]this compound from the free ligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard or non-linear regression analysis is used to determine Kd and Bmax.

This functional assay directly measures the effect of this compound on SR calcium handling.

Objective: To measure the rate and extent of Ca²⁺ release from the SR in the presence of this compound.

Materials:

-

Isolated SR microsomes

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2, Indo-1)

-

Uptake buffer (containing ATP and an ATP-regenerating system like creatine phosphate and creatine kinase)

-

Release buffer (containing a Ca²⁺ releasing agent like caffeine or 4-chloro-m-cresol)

-

This compound solutions at various concentrations

-

Spectrofluorometer

Procedure:

-

Ca²⁺ Uptake: Resuspend SR microsomes in the uptake buffer containing the Ca²⁺ indicator. Initiate Ca²⁺ uptake by adding ATP. Monitor the decrease in extra-vesicular Ca²⁺ fluorescence as it is pumped into the SR vesicles.

-

This compound Application: Once a steady-state level of Ca²⁺ loading is achieved, add this compound at the desired concentration and incubate.

-

Triggered Release: Induce Ca²⁺ release by adding a high concentration of a releasing agent (e.g., 10 mM caffeine).

-

Fluorescence Monitoring: Continuously record the fluorescence of the Ca²⁺ indicator. An increase in fluorescence corresponds to Ca²⁺ release from the SR.

-

Data Analysis: The rate of Ca²⁺ release is determined from the initial slope of the fluorescence increase. The total amount of releasable Ca²⁺ is determined by the peak fluorescence change. Compare the release profiles in the presence and absence of this compound.

Applications in Research and Drug Development

This compound's unique properties make it an indispensable tool:

-

Functional Characterization of RyRs: It is used to identify and quantify functional RyR channels in various tissues.[2]

-

Studying E-C Coupling: By modulating RyR function, researchers can dissect the intricate steps of E-C coupling in both skeletal and cardiac muscle.

-

Disease Modeling: this compound helps in understanding the pathophysiology of "ryanopathies" such as malignant hyperthermia and catecholaminergic polymorphic ventricular tachycardia (CPVT), which are caused by mutations in RyR genes.[10]

-

Drug Screening: The [³H]this compound binding assay is a valuable tool for screening and characterizing novel RyR modulators with therapeutic potential for cardiac arrhythmias, heart failure, and muscular dystrophies.[3][15]

Conclusion

This compound's complex, concentration-dependent interaction with the sarcoplasmic reticulum's calcium release channels provides a powerful lens through which to study fundamental physiological processes. Its ability to either lock the RyR in a sub-conductance state or completely inhibit it allows for precise manipulation of SR calcium handling. A thorough understanding of its mechanism of action, coupled with robust experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of calcium signaling and develop novel therapeutics targeting the this compound Receptor.

References

- 1. This compound receptor - Wikipedia [en.wikipedia.org]

- 2. This compound as a tool to determine the contributions of calcium entry and calcium release to the calcium transient and contraction of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are RyR modulators and how do they work? [synapse.patsnap.com]

- 4. What are RYR1 modulators and how do they work? [synapse.patsnap.com]

- 5. Physiology, this compound Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Functional Impact of the this compound Receptor on the Skeletal Muscle L-Type Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound receptor isoforms in excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of this compound Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Receptors | Calcium Channels | Tocris Bioscience [tocris.com]

- 12. This compound Receptor Projects < Ehrlich Laboratory [medicine.yale.edu]

- 13. Diketopyridylthis compound has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (this compound receptors) with a novel [3H]this compound binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Ryanodine: A Deep Dive into its Interaction with Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine is a plant alkaloid that has become an indispensable pharmacological tool for studying intracellular calcium signaling.[1][2][3] Its high affinity and specific interaction with a class of intracellular calcium channels, aptly named this compound receptors (RyRs), have allowed researchers to dissect the intricate mechanisms of calcium-induced calcium release (CICR) and excitation-contraction (EC) coupling in various cell types, particularly in muscle and neuronal tissues.[1][4][5] This technical guide provides an in-depth overview of the basic pharmacology of this compound, focusing on its effects on RyR ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

This compound receptors are massive homotetrameric protein complexes, exceeding 2.2 megadaltons, that function as high-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[5][6][7] There are three main isoforms in mammals: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is expressed at lower levels in various tissues, including the brain and smooth muscle.[1][5][8][9] These channels play a critical role in releasing stored calcium into the cytosol, a fundamental step in processes like muscle contraction, neurotransmitter release, and gene expression.[1][4][10]

Mechanism of Action: A Dual Personality

The pharmacological action of this compound on RyRs is famously concentration-dependent, exhibiting a biphasic effect that is crucial for interpreting experimental results.[1][5]

-

Low Concentrations (Nanomolar to Low Micromolar): At these concentrations, this compound locks the RyR channel in a persistent sub-conductance or "half-open" state.[1][5] This leads to a sustained, low-level leak of calcium from the SR/ER, which can eventually deplete the intracellular calcium stores. The binding of this compound in this concentration range is often described as "use-dependent," meaning the channels must be in an activated (open) state for the binding to occur.[1]

-

High Concentrations (Micromolar): As the concentration of this compound increases into the micromolar range, it paradoxically leads to the full closure and inhibition of the RyR channel.[1][5] This inhibitory effect is typically irreversible.

This complex dose-response relationship underscores the importance of precise concentration control in experiments utilizing this compound.

Quantitative Analysis of this compound-RyR Interaction

The interaction between this compound and its receptor has been quantified through various experimental approaches, primarily radioligand binding assays and single-channel recordings. The binding affinity (Kd) of this compound for RyRs is influenced by factors such as the specific RyR isoform, the presence of regulatory ions like Ca²⁺ and Mg²⁺, and the conformational state of the channel.

| Parameter | RyR Isoform | Condition | Value | Reference |

| Binding Affinity (Kd) | Frog Skeletal Muscle (α-RyR, homolog of RyR1) | 1 M NaCl, 1 mM AMPPCP, 10 mM caffeine, 0.1 mM free Ca²⁺ | 2.3 ± 0.1 nM | [11] |

| Frog Skeletal Muscle (β-RyR, homolog of RyR3) | 1 M NaCl, 1 mM AMPPCP, 10 mM caffeine, 0.1 mM free Ca²⁺ | 12.7 ± 1.3 nM | [11] | |

| Ca²⁺ Dependence of Binding (EC₅₀ for activation) | RyR3 | Low salt concentration (0.3 M NaCl) | 7.9 µM | |

| Ca²⁺ Dependence of Binding (IC₅₀ for inactivation) | RyR3 | Low salt concentration (0.3 M NaCl) | 4.9 mM | [12] |

| RyR2 | pCa 7.12 ± 0.02 |

Table 1: Quantitative Data on this compound-RyR Interaction. This table summarizes key quantitative parameters describing the interaction of this compound with different RyR isoforms under various experimental conditions.

| Concentration Range | Effect on RyR Channel | Consequence |

| Nanomolar (<10 µM) | Locks channel in a sub-conductance (half-open) state | Sustained Ca²⁺ leak, eventual store depletion |

| Micromolar (~100 µM) | Irreversibly inhibits channel opening | Blocks Ca²⁺ release |

Table 2: Concentration-Dependent Effects of this compound on RyR Function. This table outlines the biphasic action of this compound on this compound receptors.[1][5]

Visualizing the Pharmacology of this compound

To better understand the complex interactions and experimental approaches discussed, the following diagrams illustrate key concepts.

Key Experimental Protocols

The study of this compound's pharmacology relies on a set of specialized experimental techniques. Below are detailed methodologies for the most common assays.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone for quantifying the interaction between this compound and its receptor, providing a measure of RyR channel activity.[13][14]

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of [³H]-ryanodine to RyRs.

Materials:

-

Isolated SR/ER microsomes or cell lysates from tissues/cells expressing RyRs.[14]

-

[³H]-ryanodine (radiolabeled this compound).[15]

-

Unlabeled this compound (for determining non-specific binding).[15]

-

Incubation buffer (e.g., 0.2 M KCl, 10 µM CaCl₂, 10 mM Na-HEPES, pH 7.2).[15]

-

Glass fiber filters (e.g., Whatman GF/C).[15]

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate a fixed amount of microsomal protein (e.g., 0.3 mg/ml) with varying concentrations of [³H]-ryanodine in the incubation buffer.[15] For each concentration of [³H]-ryanodine, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 20 µM) to determine non-specific binding.[15]

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature and duration (e.g., 120 minutes at 36°C).[15]

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound [³H]-ryanodine (retained on the filter) from the unbound ligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound [³H]-ryanodine.[15]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each [³H]-ryanodine concentration. Plot the specific binding data against the free [³H]-ryanodine concentration and fit the data to a saturation binding isotherm to determine Kd and Bmax.

Single-Channel Recording (Planar Lipid Bilayer)

This electrophysiological technique allows for the direct observation of the activity of a single RyR channel, providing insights into its conductance, open probability, and gating kinetics.[16][17]

Objective: To characterize the functional effects of this compound on the biophysical properties of a single RyR channel.

Materials:

-

Purified RyR protein.

-

Planar lipid bilayer apparatus, consisting of two chambers (cis and trans) separated by a partition with a small aperture.

-

Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) to form the bilayer.

-

Symmetric salt solution (e.g., 250 mM KCl, 25 mM HEPES, pH 7.3) in both chambers.[18]

-

This compound solution.

-

Ag/AgCl electrodes, amplifier, and data acquisition system.

Procedure:

-

Bilayer Formation: A lipid bilayer is formed across the aperture separating the cis and trans chambers.

-

Channel Incorporation: SR/ER vesicles containing RyRs are added to the cis (cytosolic) chamber. Fusion of a vesicle with the bilayer incorporates a single RyR channel.

-

Recording Baseline Activity: A voltage is applied across the bilayer, and the ionic current flowing through the channel is recorded. The baseline activity of the channel is characterized in terms of its conductance and open probability (Po) under control conditions (e.g., in the presence of activating concentrations of Ca²⁺).

-

Application of this compound: this compound is added to the cis chamber at the desired concentration.

-

Recording Post-Application: The activity of the channel is recorded after the addition of this compound. At nanomolar concentrations, a characteristic shift to a long-lived sub-conductance state is observed.[18] At higher concentrations, channel activity will cease.

-

Data Analysis: The recorded single-channel currents are analyzed to determine changes in conductance, open probability, and mean open and closed times induced by this compound.

Calcium Imaging

This technique utilizes fluorescent Ca²⁺ indicators to visualize changes in intracellular Ca²⁺ concentration in living cells, providing a functional readout of RyR activity.[19][20]

Objective: To assess the effect of this compound on global and local Ca²⁺ signals (e.g., Ca²⁺ sparks and waves) mediated by RyRs.

Materials:

-

Live cells expressing RyRs (e.g., cardiomyocytes, skeletal muscle fibers, or HEK293 cells stably expressing a specific RyR isoform).[20]

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[20]

-

Perfusion system for solution exchange.

-

Fluorescence microscope (confocal or wide-field) equipped with a sensitive camera.

-

Image analysis software.

Procedure:

-

Cell Loading: Incubate the cells with the membrane-permeant form of the Ca²⁺ indicator dye (e.g., Fluo-4 AM).[20] Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

-

Baseline Imaging: Mount the cells on the microscope stage and perfuse with a physiological saline solution. Record baseline fluorescence to establish the resting Ca²⁺ level.

-

Stimulation: Elicit Ca²⁺ release from the SR/ER using an appropriate stimulus (e.g., electrical stimulation for muscle cells, application of an agonist like caffeine). Record the resulting Ca²⁺ transients.

-

This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Post-Ryanodine Imaging: After an incubation period, repeat the stimulation protocol and record the Ca²⁺ transients. The effect of this compound will be evident as an alteration of these signals (e.g., increased frequency of Ca²⁺ sparks at low this compound concentrations, or abolition of the Ca²⁺ transient at high concentrations).

-

Data Analysis: Analyze the recorded images to quantify changes in the amplitude, frequency, and spatial properties of the Ca²⁺ signals before and after this compound application.

Conclusion

This compound remains a powerful and specific pharmacological probe for investigating the function of this compound receptors. Its complex, concentration-dependent mechanism of action necessitates careful experimental design and interpretation. By employing a combination of biochemical, electrophysiological, and imaging techniques, researchers can continue to unravel the critical role of RyRs in cellular physiology and pathophysiology. A thorough understanding of the basic pharmacology of this compound is essential for any scientist working in the field of intracellular calcium signaling and for the development of novel therapeutics targeting these vital ion channels.[21][22]

References

- 1. This compound receptor - Wikipedia [en.wikipedia.org]

- 2. This compound as a tool to determine the contributions of calcium entry and calcium release to the calcium transient and contraction of cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Regulation of this compound Receptor Ion Channels Through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. The structural basis of this compound receptor ion channel function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assays for Modulators of this compound Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchmap.jp [researchmap.jp]

- 15. pubcompare.ai [pubcompare.ai]

- 16. The power of single channel recording and analysis: its application to this compound receptors in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Characterization of this compound Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imaging Single Cardiac this compound Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The pharmacology of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound receptor calcium channels and their partners as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding Ryanodine's Interaction with its Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding sites for the plant alkaloid ryanodine on its receptor, the this compound receptor (RyR). This compound has been an invaluable tool in elucidating the function of this critical intracellular calcium channel. Understanding the nuances of its binding is paramount for researchers in muscle physiology, neuroscience, and for professionals in drug development targeting calcium signaling pathways. This document details the multiple binding affinities of this compound, the experimental protocols to characterize these interactions, and the signaling pathways modulated by this potent ligand.

This compound Binding Sites: A Tale of Two Affinities

The interaction of this compound with the this compound receptor is characterized by a biphasic dose-response, a phenomenon explained by the presence of at least two distinct binding sites: a high-affinity site and one or more low-affinity sites.[1][2] This dual nature of binding underlies the complex functional effects of this compound, where low concentrations lock the channel in a sub-conductance state, leading to calcium leak, while high concentrations are inhibitory.[3][4]

High-Affinity Binding Site

The high-affinity binding site is responsible for the effects of this compound observed at nanomolar concentrations.[5] Binding to this site stabilizes the RyR in a long-lived open, sub-conductance state.[3] This high-affinity interaction is use-dependent, meaning this compound binds more readily to RyRs that are in an open conformation.[5]

Low-Affinity Binding Site(s)

At micromolar concentrations, this compound interacts with one or more low-affinity binding sites.[2] Occupation of these sites leads to the inhibition of channel activity.[2] The precise number and nature of these low-affinity sites are still under investigation, with some evidence suggesting negative cooperativity between the binding sites within the tetrameric RyR complex.[2]

Quantitative Analysis of this compound Binding

The binding of this compound to its receptor has been quantified using radioligand binding assays, typically with tritium-labeled this compound ([³H]this compound). These studies have provided valuable data on the dissociation constants (Kd) and the maximum binding capacities (Bmax) for the different binding sites across various RyR isoforms and tissues.

| RyR Isoform | Tissue/System | Ligand | Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference(s) |

| RyR1 | Skeletal Muscle (Rabbit) | [³H]this compound | High-Affinity | 11.3 nM | - | [6] |

| RyR1 | Skeletal Muscle (Rabbit) | [³H]this compound | Low-Affinity | 30-50 nM, 500-800 nM, 2-4 µM | - | [2] |

| RyR1 (recombinant) | HEK-293 cells | [³H]this compound | High-Affinity | - | - | [7] |

| RyR2 | Cardiac Muscle (Rat) | [³H]this compound | High-Affinity | 3.6 nM | - | [6] |

| RyR2 | Cardiac Muscle (Rat) | [³H]this compound | Low-Affinity | 28.1 nM | - | [6] |

| RyR2 (recombinant) | HEK-293 cells | [³H]this compound | High-Affinity | 1.52 ± 0.11 nM | 0.28 ± 0.04 pmol/mg protein | [8] |

| RyR (Liver) | Rat Liver Microsomes | [³H]this compound | High-Affinity | 10 ± 2.5 nM | 500 ± 100 fmol/mg protein | [9] |

| α-RyR (Frog) | Skeletal Muscle | [³H]this compound | High-Affinity | 12.8 ± 1.3 nM | 3.9 ± 0.3 pmol/mg protein | [10] |

| β-RyR (Frog) | Skeletal Muscle | [³H]this compound | High-Affinity | 2.3 ± 0.1 nM | 4.9 ± 0.2 pmol/mg protein | [10] |

Note: Bmax values are often dependent on the purity of the receptor preparation and are therefore not always reported in a standardized manner. The presence of multiple low-affinity Kd values for RyR1 suggests a complex binding mechanism, possibly involving negative cooperativity.[2]

Allosteric Regulation of this compound Binding

The binding of this compound to the RyR is allosterically regulated by a host of endogenous and exogenous molecules, which can significantly alter the affinity of the receptor for its ligand.

| Modulator | Effect on this compound Binding | RyR Isoform(s) | Notes | Reference(s) |

| Ca²⁺ | Biphasic: activates at µM, inhibits at mM concentrations | RyR1, RyR2 | A key physiological regulator of RyR activity. | [11] |

| ATP | Potentiates binding | RyR1, RyR2 | Binds to a distinct site and enhances channel opening. | [7] |

| Caffeine | Potentiates binding | RyR1, RyR2 | A well-known agonist that sensitizes the receptor to Ca²⁺. | [12] |

| Mg²⁺ | Inhibits binding | RyR1, RyR2 | Competes with Ca²⁺ at activation sites and binds to inhibitory sites. | [13] |

| Calmodulin (CaM) | Inhibits binding (Ca²⁺-dependent) | RyR1, RyR2 | Binds to the RyR and modulates its activity in a calcium-dependent manner. | [11][14] |

| FKBP12/12.6 | Stabilizes the closed state, reduces binding | RyR1, RyR2 | Accessory proteins that modulate channel gating. | [15] |

Experimental Protocols: [³H]this compound Binding Assay

The [³H]this compound binding assay is the gold standard for quantifying the interaction of this compound with its receptor and assessing the functional state of the channel.[5][16]

Preparation of Sarcoplasmic Reticulum (SR) Microsomes

A detailed protocol for the isolation of microsomes from muscle tissue or RyR-expressing cells is a prerequisite for the binding assay.[5]

Binding Assay Protocol

This protocol is a generalized version and may require optimization depending on the RyR isoform and preparation.

Materials:

-

SR vesicles or purified RyR

-

[³H]this compound (specific activity ~50-100 Ci/mmol)

-

Unlabeled this compound

-

Binding Buffer: e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4

-

Ca²⁺/EGTA buffers to control free Ca²⁺ concentration

-

Modulators of interest (e.g., ATP, caffeine, Mg²⁺)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing the binding buffer, a specific concentration of free Ca²⁺, the desired modulators, and the SR membrane preparation (typically 50-100 µg of protein).

-